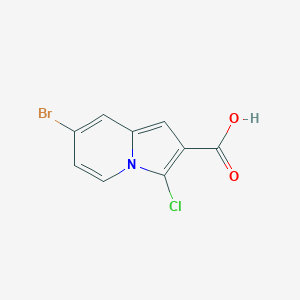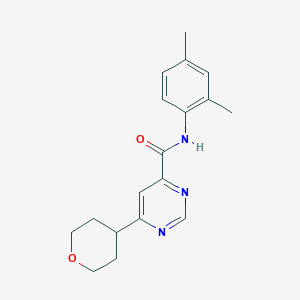
N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide, also known as DPOC, is a synthetic compound with potential applications in scientific research. It belongs to the class of pyrimidine derivatives and has been studied for its potential use as an anticancer agent.
Mécanisme D'action
The exact mechanism of action of N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide is not fully understood. However, it has been suggested that it may inhibit the activity of certain enzymes involved in cancer cell growth, such as thymidylate synthase and dihydrofolate reductase. It may also induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have low toxicity in vitro and in vivo studies. It has been shown to inhibit the growth of cancer cells without affecting normal cells. In addition, N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been shown to have anti-inflammatory effects and may be useful in treating inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide in lab experiments is its low toxicity, which allows for higher concentrations to be used without affecting normal cells. However, one limitation is the lack of understanding of the exact mechanism of action, which makes it difficult to optimize its use in experiments.
Orientations Futures
There are several future directions for the study of N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide. One direction is to further investigate its potential as an anticancer agent and to optimize its use in combination with other drugs. Another direction is to study its potential use in treating other diseases, such as Alzheimer's disease and inflammation. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide and to optimize its use in lab experiments.
Méthodes De Synthèse
N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide can be synthesized through a multistep process involving the reaction of 2,4-dimethylbenzonitrile with ethyl acetoacetate, followed by cyclization with guanidine and subsequent reaction with 4-bromo-1-butanol. The final step involves the reaction of the intermediate with 2-amino-5-methylpyrimidine-4-carboxamide to yield N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide.
Applications De Recherche Scientifique
N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been studied for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has been shown to be effective against a variety of cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide has been studied for its potential use in treating other diseases, such as Alzheimer's disease and inflammation.
Propriétés
IUPAC Name |
N-(2,4-dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-12-3-4-15(13(2)9-12)21-18(22)17-10-16(19-11-20-17)14-5-7-23-8-6-14/h3-4,9-11,14H,5-8H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPCYSMYJRZFBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=NC=NC(=C2)C3CCOCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-Dimethylphenyl)-6-(oxan-4-yl)pyrimidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

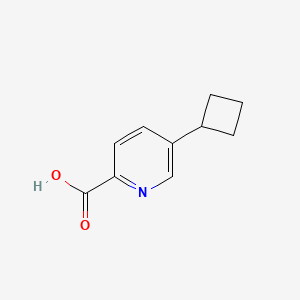
![ethyl 4-({5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B2962188.png)
![1-[(E)-2-(4-Ethylphenyl)ethenyl]sulfonyl-3-(4-ethyl-1,2,4-triazol-3-yl)piperidine](/img/structure/B2962190.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-methoxybenzamide](/img/structure/B2962192.png)

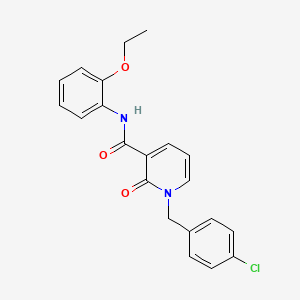
![[5-(4-Chlorophenyl)-3-isoxazolyl]methyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2962197.png)
![2-(Cyclopentylthio)-1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B2962200.png)
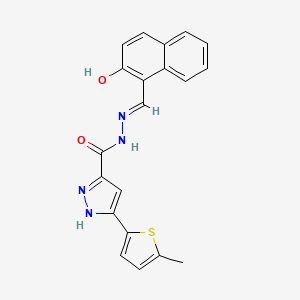
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2962205.png)

